ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 1-(3-Methyl-1H-pyrazol-4-yl)ethanone
- Hydrazine-coupled pyrazole derivatives
Uniqueness
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring, which is known for its diverse biological activities. The specific structure allows for interactions with various biological targets, making it a valuable compound for further research.
The mechanism of action involves the compound's ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, influencing various physiological processes:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. This property is crucial in targeting diseases related to enzyme dysfunctions.
- Receptor Modulation : this compound can bind to receptors, potentially altering signal transduction pathways that affect cellular responses.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that pyrazole derivatives often demonstrate broad-spectrum antibacterial activity. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria .
Compound | Activity | MIC (µM) |
---|---|---|
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | Antibacterial | 50 |
Other Pyrazole Derivative | Antibacterial | 75 |
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, indicating potential use as an anti-inflammatory agent.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study reported that the compound displayed a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. aureus, suggesting its effectiveness in combating bacterial infections .
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, revealing that certain compounds could significantly reduce pro-inflammatory cytokine production in vitro. This suggests a mechanism through which this compound may exert its effects in inflammatory conditions.
Research Findings
Recent studies have also explored the broader implications of this compound in drug development:
Properties
CAS No. |
1209417-66-2 |
---|---|
Molecular Formula |
C7H14ClN3 |
Molecular Weight |
175.66 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-8-4-7-5-9-10(2)6-7;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
NHHVJPXTDMTWOP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.